molecular formula C26H21ClN2O4S B11654579 Ethyl 5-acetyl-2-({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Ethyl 5-acetyl-2-({[2-(4-chlorophenyl)quinolin-4-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate

Cat. No.: B11654579
M. Wt: 493.0 g/mol
InChI Key: NAFBRQILGLPDAF-UHFFFAOYSA-N
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Description

ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE is a complex organic compound that features a quinoline and thiophene moiety

Preparation Methods

The synthesis of ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the quinoline moiety: This can be achieved through the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an aldehyde.

    Introduction of the thiophene ring: This step often involves the use of a thiophene precursor, such as 2-bromo-3-methylthiophene, which undergoes a coupling reaction with the quinoline derivative.

    Acetylation and esterification: The final steps involve acetylation to introduce the acetyl group and esterification to form the ethyl ester.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, often using automated equipment and continuous flow reactors to improve yield and efficiency.

Chemical Reactions Analysis

ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the quinoline or thiophene rings.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro-substituted phenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.

    Biological Studies: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent for other diseases.

Mechanism of Action

The mechanism of action of ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE involves its interaction with molecular targets such as DNA and proteins. The quinoline moiety can intercalate into DNA, disrupting its structure and function, while the thiophene ring can interact with proteins, affecting their activity. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds, such as:

    Quinoline derivatives: Compounds like chloroquine and quinine, which are used as anti-malarial agents, share the quinoline moiety but differ in their additional functional groups and overall structure.

    Thiophene derivatives: Compounds like thiophene-2-carboxylic acid and 2-acetylthiophene, which are used in organic synthesis and materials science, share the thiophene ring but differ in their substituents and applications.

The uniqueness of ETHYL 5-ACETYL-2-[2-(4-CHLOROPHENYL)QUINOLINE-4-AMIDO]-4-METHYLTHIOPHENE-3-CARBOXYLATE lies in its combination of both quinoline and thiophene moieties, which confer distinct electronic and biological properties.

Properties

Molecular Formula

C26H21ClN2O4S

Molecular Weight

493.0 g/mol

IUPAC Name

ethyl 5-acetyl-2-[[2-(4-chlorophenyl)quinoline-4-carbonyl]amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C26H21ClN2O4S/c1-4-33-26(32)22-14(2)23(15(3)30)34-25(22)29-24(31)19-13-21(16-9-11-17(27)12-10-16)28-20-8-6-5-7-18(19)20/h5-13H,4H2,1-3H3,(H,29,31)

InChI Key

NAFBRQILGLPDAF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)C)NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl

Origin of Product

United States

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